2-[(2-Ethylphenoxy)methyl]oxirane
Overview
Description
“2-[(2-Ethylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da . It is also known by other names such as “2-[(2-Ethoxyphenoxy)methyl]oxirane” and "2-Ethoxyphenyl glycidyl ether" .
Molecular Structure Analysis
The molecular structure of “2-[(2-Ethylphenoxy)methyl]oxirane” consists of an oxirane (epoxide) group attached to a phenyl ring through an ether linkage . The phenyl ring is further substituted with an ethyl group .Physical And Chemical Properties Analysis
“2-[(2-Ethylphenoxy)methyl]oxirane” is a colourless oil . It has a predicted density of 1.114±0.06 g/cm3 . It has a melting point of 45 °C and a boiling point of 122 °C at a pressure of 4 Torr . It is soluble in dichloromethane and ethyl acetate .Scientific Research Applications
Applications in Material Development
Oxiranes, including compounds like 2-[(2-Ethylphenoxy)methyl]oxirane, have been explored for the development of composite materials due to their reactivity. For instance, oxiranes and siloranes have been investigated as candidate molecules for composite materials with low shrinkage properties. These materials, however, may have genetic implications due to their reactivity, such as the induction of micronuclei and gene mutations in mammalian cells, as noted in a study by Schweikl, Schmalz, and Weinmann (2004) (Schweikl et al., 2004).
Electrochromic Properties
The electrochromic enhancement of certain polymeric films functionalized with hydroxymethyl and ethylene oxide groups, derived from oxirane compounds, is another area of research. Zhang et al. (2014) synthesized 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) and investigated its structural and electrochemical properties, demonstrating its potential in electrochromic applications (Zhang et al., 2014).
Synthetic Chemistry
In synthetic chemistry, oxiranes play a crucial role. Liu and Bao (2010) developed a method for preparing 2-substituted-1,4-benzodioxanes using a copper-catalyzed tandem process involving oxiranes, demonstrating their utility in synthesizing complex organic compounds (Liu & Bao, 2010).
properties
IUPAC Name |
2-[(2-ethylphenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-5-3-4-6-11(9)13-8-10-7-12-10/h3-6,10H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIFCIGYWZLLRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297012 | |
Record name | 2-[(2-ethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethylphenoxy)methyl]oxirane | |
CAS RN |
15620-78-7 | |
Record name | NSC113103 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-ethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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